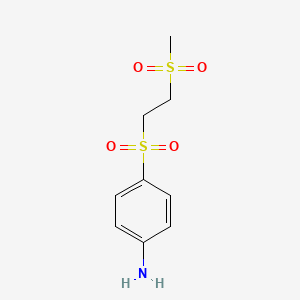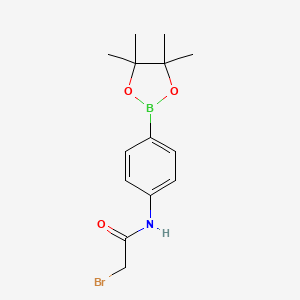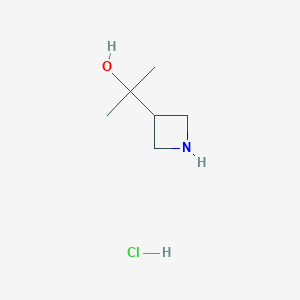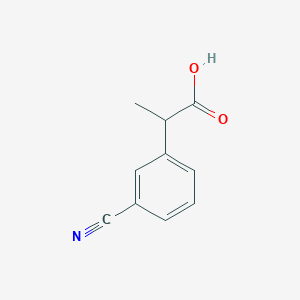
4-(2-Methanesulfonylethanesulfonyl)aniline
Vue d'ensemble
Description
“4-(2-Methanesulfonylethanesulfonyl)aniline” is a chemical compound with the CAS Number: 98960-57-7 . It has a molecular weight of 263.34 . This compound is not classified as hazardous .
Molecular Structure Analysis
The IUPAC name for this compound is 4-{[2-(methylsulfonyl)ethyl]sulfonyl}aniline . The InChI code is 1S/C9H13NO4S2/c1-15(11,12)6-7-16(13,14)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 . This indicates that the compound has a benzene ring (aniline) with a sulfonyl group attached to it.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like solubility, density, etc., are not available in the search results.Applications De Recherche Scientifique
Mild Pd-Catalyzed N-Arylation of Methanesulfonamide
A study reported a general and high-yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This method is significant for eliminating concerns over genotoxic impurities that can arise in certain reactions, showcasing an application in the synthesis of compounds like dofetilide without the risk of generating potentially harmful by-products (Rosen et al., 2011).
Synthesis through Insertion of Sulfur Dioxide
Another research demonstrated the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines. This process, which includes an intramolecular 5-exo-cyclization and sulfur dioxide insertion, yields the desired products in good yields, highlighting a novel application in creating complex organic frameworks (An, Zheng, & Wu, 2014).
Carbonic Anhydrase Inhibitors
A study focused on the synthesis and characterization of furan sulfonylhydrazones as inhibitors of carbonic anhydrase I enzyme, demonstrating the biological activity and potential therapeutic applications of such compounds. This research emphasizes the role of these compounds in medicinal chemistry, particularly in developing new inhibitors for enzyme targets (Gündüzalp et al., 2016).
Organocatalytic C–H/C–H' Cross-Biaryl Coupling
The development of a hypervalent iodine-mediated C-C selective coupling of N-methanesulfonyl anilides with aromatic hydrocarbons represents a novel application in organic synthesis. This method, being the first organocatalytic oxidative cross-biaryl-coupling, leverages catalyst control for direct C-C bond formations, showcasing a novel approach in the synthesis of biaryl compounds (Ito et al., 2013).
Greener Friedel-Crafts Acylations
Research highlighted the use of methanesulfonic anhydride for promoting Friedel-Crafts acylation reactions in a "greener" manner. This methodology allows for the preparation of aryl ketones with minimal waste, differentiating from traditional methods by avoiding metallic or halogenated components. This represents an environmentally friendly approach to a fundamental reaction in organic synthesis (Wilkinson, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Propriétés
IUPAC Name |
4-(2-methylsulfonylethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-15(11,12)6-7-16(13,14)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXFZKBEBVKGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1523713.png)


![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)





![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)
![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)
